

Confirming the Specificity of Anti-Lysyl Oxidase (LOX) Antibodies: A Comparative Guide

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This guide provides a comprehensive comparison of commercially available anti-Lysyl Oxidase (LOX) antibodies, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs. Ensuring the specificity of antibodies is paramount for reproducible and reliable experimental outcomes. This guide outlines key validation strategies and presents available data for a selection of anti-LOX antibodies.

Introduction to Lysyl Oxidase (LOX)

Lysyl oxidase (LOX) is a copper-dependent amine oxidase that plays a crucial role in the crosslinking of collagen and elastin in the extracellular matrix (ECM).[1] This crosslinking is essential for the structural integrity and elasticity of various tissues.[1] Beyond its enzymatic role in the ECM, LOX is implicated in diverse cellular processes, including cell adhesion, migration, and signaling.[2] Dysregulation of LOX activity is associated with numerous pathological conditions, including cancer progression and metastasis, making it a significant target for therapeutic development.[2][3] The LOX protein family also includes four LOX-like (LOXL1-4) proteins, which share sequence homology and may present a source of cross-reactivity for anti-LOX antibodies.

Comparison of Commercially Available Anti-LOX Antibodies

The following table summarizes key information for a selection of commercially available anti-LOX antibodies. This data is compiled from information provided by the respective manufacturers and should be used as a starting point for your own in-house validation.

Antibody/ Vendor	Catalog Number	Clonality	Host	Validated Applications	Reported Molecular Weight	Validation Data Highlights
Abcam	ab174316 (clone EPR4025)	Monoclonal	Rabbit	WB, IHC-P, ICC/IF, IP, Flow Cytometry	47 kDa (pro-form), 32 kDa (mature)	Knockout (KO) validated in HeLa cells for WB.
Sigma- Aldrich	SAB14067 98	Polyclonal	Rabbit	WB	~50 kDa	Peptide competition assay shows specific binding.
Novus Biologicals	NB100- 2527	Polyclonal	Rabbit	WB, IHC-P, ICC/IF	~58 kDa (glycosylat ed), ~32 kDa (mature)	Knockdown (KD) validation data available. [1]
Thermo Fisher Scientific	PA1-16953	Polyclonal	Rabbit	WB, IHC-P, ICC/IF	~58 kDa, ~50 kDa, ~32 kDa	Tested on multiple mouse tissues. [2]
Boster Biological Technology	M00575-3 (clone OTI6B7)	Monoclonal	Mouse	WB, IHC, IF, Flow Cytometry	Not specified	Overexpression lysate used for WB validation. [4]

Note: The performance of an antibody can vary depending on the experimental conditions. It is crucial to validate the antibody in your specific application and with your samples.

Key Experimental Protocols for Antibody Specificity Validation

To ensure the specificity of an anti-LOX antibody, a combination of the following experimental approaches is recommended.

Western Blot (WB)

Western blotting is a fundamental technique to assess antibody specificity by detecting a single band at the expected molecular weight of the target protein.

Protocol:

- Lysate Preparation:
 - Culture cells known to express LOX (e.g., MDA-MB-231 breast cancer cells) and a negative control cell line (e.g., a LOX knockout or knockdown cell line).
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Load 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel.
 - Run the gel at 100-120V until the dye front reaches the bottom.
 - Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.
- Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with the primary anti-LOX antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C.
- Washing and Secondary Antibody Incubation:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Result: A single band at the expected molecular weight of LOX (~32 kDa for the mature form, ~50 kDa for the pro-enzyme) should be observed in the positive control lysate and absent or significantly reduced in the negative control lysate.[1]

Immunohistochemistry (IHC)

IHC allows for the visualization of protein expression and localization within tissues.

Protocol:

- Tissue Preparation:
 - Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides.
 - Deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.
- Blocking and Antibody Incubation:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
- Incubate with the primary anti-LOX antibody at the recommended dilution overnight at 4°C.
- Detection:
 - Wash slides with PBS.
 - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
 - Develop the signal with a chromogen such as DAB.
- Counterstaining and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

Expected Result: Specific staining should be observed in the appropriate cellular compartment (e.g., cytoplasm and extracellular space) in tissues known to express LOX, with minimal background staining. A negative control (omitting the primary antibody) should show no specific staining.

Immunoprecipitation (IP) followed by Mass Spectrometry (MS)

IP-MS is a powerful technique to confirm the identity of the protein being recognized by the antibody.

Protocol:

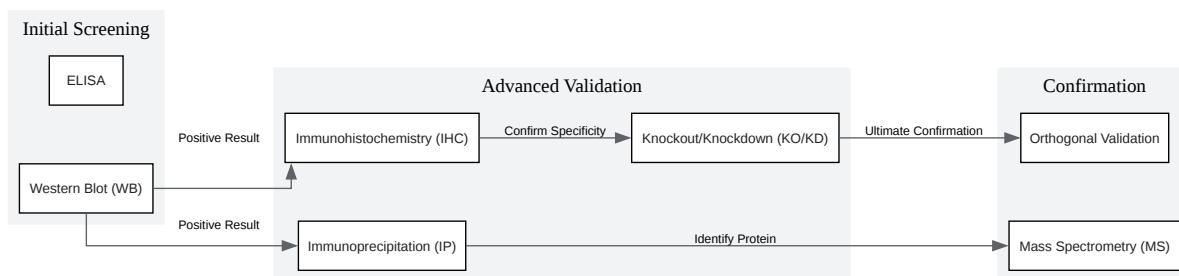
- Lysate Preparation:
 - Prepare cell lysate as described for Western Blot, using a non-denaturing lysis buffer (e.g., Triton X-100 based).

- Immunoprecipitation:
 - Pre-clear the lysate with protein A/G beads.
 - Incubate the pre-cleared lysate with the anti-LOX antibody for 2-4 hours or overnight at 4°C.
 - Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
- Washing and Elution:
 - Wash the beads several times with lysis buffer to remove non-specific binding proteins.
 - Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Mass Spectrometry:
 - Run the eluate on an SDS-PAGE gel and excise the band corresponding to the expected molecular weight of LOX.
 - Perform in-gel digestion with trypsin.
 - Analyze the resulting peptides by LC-MS/MS.

Expected Result: The peptide fragments identified by mass spectrometry should match the sequence of Lysyl Oxidase.

Visualizing Experimental Workflows and Signaling Pathways

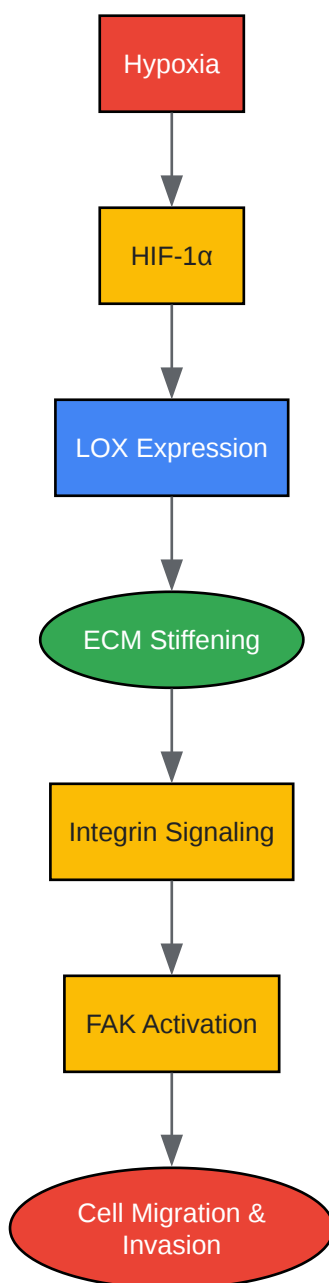
Experimental Workflow for Antibody Specificity Validation



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Caption: A stepwise workflow for validating antibody specificity.

Simplified LOX Signaling Pathway in Cancer Progression



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